molecular formula C8H8N2O3 B1389800 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid CAS No. 1228665-92-6

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid

Cat. No.: B1389800
CAS No.: 1228665-92-6
M. Wt: 180.16 g/mol
InChI Key: BGWLZCXLMXVDDI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxylic acid, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include:

    Temperature: Moderate heating (around 80-100°C)

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

    Solvent: Polar solvents like ethanol or water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrido[3,4-b][1,4]oxazine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid is unique due to its specific structural features and the presence of a carboxylic acid group at the 8-position. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-8(12)5-3-9-4-6-7(5)10-1-2-13-6/h3-4,10H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWLZCXLMXVDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673662
Record name 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228665-92-6
Record name 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid

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